An In-Depth Technical Guide to D-Fructose-1,2-¹³C₂ for Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to D-Fructose-1,2-¹³C₂ for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of D-Fructose-1,2-¹³C₂, a stable isotope-labeled monosaccharide, for professionals in research and drug development. We will delve into its chemical structure, core applications, and provide detailed experimental insights to empower your study design and execution.
Introduction: The Significance of Isotopic Labeling in Modern Research
In the landscape of metabolic research and quantitative analysis, stable isotope-labeled compounds are indispensable tools.[1] These molecules, in which one or more atoms are replaced by a heavier, non-radioactive isotope, serve as powerful tracers to elucidate complex biological pathways and as robust internal standards for precise quantification.[1] D-Fructose-1,2-¹³C₂ is one such critical tool, offering researchers the ability to track the metabolic fate of fructose with high specificity and to accurately measure its concentration in various biological matrices.
D-Fructose-1,2-¹³C₂: Chemical Identity and Structure
D-Fructose-1,2-¹³C₂ is an isotopologue of D-fructose where the carbon atoms at the C1 and C2 positions are replaced with the stable isotope carbon-13 (¹³C). This specific labeling provides a distinct mass shift that allows it to be differentiated from its naturally abundant ¹²C counterpart by mass spectrometry.
Chemical Properties:
| Property | Value | Source |
| Chemical Formula | C₄¹³C₂H₁₂O₆ | [1] |
| Molecular Weight | 182.14 g/mol | [1] |
| Unlabeled CAS Number | 57-48-7 | [1] |
| Appearance | White to off-white solid | [1] |
Chemical Structure:
The structure of D-Fructose-1,2-¹³C₂ is identical to that of D-fructose, with the exception of the isotopic enrichment at the first and second carbon atoms. Fructose, a ketohexose, can exist in both an open-chain and a cyclic furanose (five-membered ring) form.[2][3][4]
Caption: Chemical structures of D-Fructose-1,2-¹³C₂ in its open-chain and cyclic forms.
Core Applications in Research and Development
D-Fructose-1,2-¹³C₂ serves two primary functions in the scientific community: as a tracer for metabolic flux analysis and as an internal standard for quantitative studies.
Metabolic Flux Analysis (MFA)
¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system.[5][6][7] By introducing a ¹³C-labeled substrate, such as D-Fructose-1,2-¹³C₂, into cells or organisms, researchers can trace the path of the labeled carbon atoms through various metabolic pathways.[6] The resulting distribution of ¹³C in downstream metabolites provides a detailed map of metabolic activity.
Why use D-Fructose-1,2-¹³C₂ in MFA?
The specific labeling at the C1 and C2 positions is particularly advantageous for dissecting the upper part of glycolysis and related pathways. For instance, the cleavage of fructose-1,6-bisphosphate by aldolase results in two triose phosphates: dihydroxyacetone phosphate (DHAP) and glyceraldehyde-3-phosphate (G3P). The labeling pattern in these and subsequent metabolites can reveal the relative contributions of different pathways to their production. A notable application is in studying the formation of acetyl-CoA, a central molecule in metabolism. Research has shown that labeled fructose can be traced to the formation of [1,2-¹³C₂]-acetyl-CoA, providing insights into fatty acid synthesis and other anabolic processes.
Experimental Workflow for ¹³C-MFA using D-Fructose-1,2-¹³C₂:
Caption: A generalized workflow for a ¹³C-Metabolic Flux Analysis experiment.
Step-by-Step Protocol Outline for a Tracer Experiment:
-
Cell Culture: Grow cells in a chemically defined medium to ensure control over all carbon sources.
-
Tracer Introduction: Replace the unlabeled fructose in the medium with D-Fructose-1,2-¹³C₂ at a known concentration.
-
Isotopic Steady State: Incubate the cells for a sufficient period to allow the ¹³C label to incorporate into downstream metabolites and reach a steady state.
-
Metabolism Quenching: Rapidly halt all enzymatic reactions, typically by using a cold solvent like methanol.
-
Metabolite Extraction: Extract the intracellular metabolites from the cells.
-
Sample Derivatization: For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), metabolites are often derivatized to increase their volatility and thermal stability.[8]
-
Mass Spectrometry Analysis: Analyze the samples using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distribution of key metabolites.
-
Flux Estimation: Use specialized software to fit the experimental labeling data to a metabolic network model and estimate the intracellular fluxes.
Internal Standard for Quantitative Analysis
The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry.[9] D-Fructose-1,2-¹³C₂ is an ideal internal standard for the quantification of unlabeled fructose in biological samples.
Why is it an ideal internal standard?
-
Co-elution: It has nearly identical physicochemical properties to the analyte (unlabeled fructose), ensuring it co-elutes during chromatographic separation.
-
Similar Ionization Efficiency: It exhibits the same behavior in the mass spectrometer's ion source as the analyte.
-
Mass Difference: It is easily distinguished from the analyte by its mass-to-charge ratio (m/z).
This allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate and precise quantification.
Experimental Workflow for Fructose Quantification using D-Fructose-1,2-¹³C₂ as an Internal Standard:
Caption: Workflow for quantitative analysis of fructose using an internal standard.
Step-by-Step Protocol Outline for Quantitative Analysis:
-
Sample Preparation: To a known volume or weight of the biological sample (e.g., plasma, cell lysate), add a precise amount of D-Fructose-1,2-¹³C₂ solution.
-
Protein Precipitation: For biological matrices like plasma, precipitate proteins using a suitable agent (e.g., cold acetonitrile or a mixture of barium hydroxide and zinc sulfate).[9]
-
Extraction: Isolate the fructose-containing supernatant.
-
Derivatization (for GC-MS): To improve chromatographic performance and sensitivity, derivatize the sugars. A common method is oximation followed by silylation.[8][10]
-
LC-MS/GC-MS Analysis: Inject the prepared sample into the LC-MS or GC-MS system. Monitor the specific m/z transitions for both the unlabeled fructose and the D-Fructose-1,2-¹³C₂ internal standard.
-
Data Analysis: Integrate the peak areas for both the analyte and the internal standard. Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantification: Determine the concentration of fructose in the original sample by comparing the peak area ratio to a calibration curve prepared with known concentrations of unlabeled fructose and a constant concentration of the internal standard.
Conclusion
D-Fructose-1,2-¹³C₂ is a versatile and powerful tool for researchers in the life sciences. Its specific isotopic labeling enables detailed investigation of metabolic pathways through ¹³C-MFA and provides the accuracy required for robust quantitative analysis when used as an internal standard. Understanding the principles behind its application and adhering to rigorous experimental protocols will undoubtedly lead to high-quality, reproducible data, and advance our understanding of the role of fructose in health and disease.
References
-
PerMM. (n.d.). D-Fructose. Retrieved from [Link]
-
CK-12 Foundation. (2025). Structure of Fructose. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). Fructose. Retrieved from [Link]
-
Wahjudi, P. N., Patterson, M. E., Lim, S., Yee, J. K., Mao, C. S., & Lee, W. N. P. (2010). Measurement of glucose and fructose in clinical samples using gas chromatography/mass spectrometry. Clinical Biochemistry, 43(1-2), 198–207. Retrieved from [Link]
-
Le, A., Lane, A. N., Hamaker, M., Bose, S., Gouw, A., Barbi, J., ... & Dang, C. V. (2012). Glucose-independent glutamine metabolism via TCA cycling for proliferation and survival in human B lymphocytes. Cell metabolism, 15(1), 110-121. Retrieved from [Link]
-
Megazyme. (n.d.). D-FRUCTOSE / D-GLUCOSE (LIQUID READYTM) PRODUCT INSTRUCTIONS. Retrieved from [Link]
-
Antoniewicz, M. R. (2019). High-resolution 13C metabolic flux analysis. Nature protocols, 14(10), 2837-2858. Retrieved from [Link]
-
MDPI. (2018). A Modified GC-MS Analytical Procedure for Separation and Detection of Multiple Classes of Carbohydrates. Molecules, 23(6), 1294. Retrieved from [Link]
-
Wan Mazlina, W. O., Nur Fatin, I., & Siti Roha, A. M. (2020). IDENTIFICATION AND QUANTIFICATION OF FRUCTOSE, GLUCOSE AND SUCROSE IN WATERMELON PEEL JUICE. Malaysian Journal of Analytical Sciences, 24(3), 382-389. Retrieved from [Link]
-
Young, J. D. (2014). 13C metabolic flux analysis of recombinant expression hosts. Current opinion in biotechnology, 30, 238-245. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: D(-)-Fructose. Retrieved from [Link]
-
Restek. (2022). Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods. Retrieved from [Link]
-
Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & molecular medicine, 50(6), 1-12. Retrieved from [Link]
-
MASONACO. (n.d.). Mono- and disaccharides (GC-MS). Retrieved from [Link]
-
Shimadzu. (n.d.). Quantitative Analysis of Sugars (Fructose, Glucose, and Sucrose) in Honey by FTIR. Retrieved from [Link]
-
Functional Foods in Health and Disease. (2017). Quantitative Analysis of Sugar Ingredients in Beverages and Food Crops by an Effective Method Combining Naphthimidazole Derivatization and 1H-NMR Spectrometry. Retrieved from [Link]
-
Waters Corporation. (n.d.). Quantification of Mono and Disaccharides in Foods. Retrieved from [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. permm.phar.umich.edu [permm.phar.umich.edu]
- 3. CK12-Foundation [flexbooks.ck12.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. d-nb.info [d-nb.info]
- 8. Derivatization of sugars for GC-MS (Part 1): Analytical challenges and methods [discover.restek.com]
- 9. Measurement of Glucose and Fructose in Clinical Samples Using Gas Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MASONACO - Mono- and disaccharides (GC-MS) [masonaco.org]
